molecular formula C7H9N B110496 3-Ethylpyridine CAS No. 536-78-7

3-Ethylpyridine

Cat. No. B110496
CAS RN: 536-78-7
M. Wt: 107.15 g/mol
InChI Key: MFEIKQPHQINPRI-UHFFFAOYSA-N
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Description

3-Ethylpyridine is an organic compound belonging to the class of compounds known as pyridines. It is a colorless liquid that is used as a reagent in organic synthesis and as a flavoring agent in food products. It is also used as a laboratory solvent and as an intermediate in the production of pharmaceuticals and other chemicals. This compound has a molecular formula of C7H9N and a molecular weight of 111.15 g/mol.

Scientific Research Applications

Proton Conduction in Porous Ionic Crystals

3-Ethylpyridine (etpy) plays a role in enhancing proton conductivity in porous crystalline materials. For instance, in a study by Miyazawa et al. (2018), NH4+ was introduced into the porous structure of a compound including etpy, which resulted in high proton conductivity and low activation energy under high humidity.

Molecular Structure and Vibrational Analysis

G. Shakila, S. Periandy, and S. Ramalingam (2011) conducted a study focusing on the molecular structure and vibrational analysis of this compound. Their research, which involved comparing FT-Raman and FT-IR spectra with harmonic vibrational frequencies, revealed significant insights into the structural and vibrational aspects of this compound (Shakila, Periandy, & Ramalingam, 2011).

Magnetic Studies in Coordination Polymers

Research by S. Wöhlert et al. (2013) explored the structural and magnetic properties of compounds formed by the reaction of Co(NCS)2 with 4-ethylpyridine. This study provided insights into the magnetic behavior of these compounds, revealing properties like antiferromagnetism and magnetic transitions (Wöhlert et al., 2013).

Pyridine Chemistry in Catalytic Applications

A study by Z. Flisak and Wen‐Hua Sun (2015) discussed the role of diiminopyridine metal complexes, including those related to this compound, in catalysis, particularly in ethylene polymerization. This research highlighted the diverse applications and chemical versatility of pyridine-based compounds in catalysis (Flisak & Sun, 2015).

Geroprotection and Aging

N. Emanuel and L. K. Obukhova (1978) investigated the use of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride as a geroprotector, demonstrating its potential to increase the lifespan of mice. This study suggests the possibility of pyridine derivatives, including this compound, in slowing aging processes (Emanuel & Obukhova, 1978).

Characterization of Pyridine Stationary Phases

The characterization of novel polymer-based pyridine stationary phases for supercritical fluid chromatography was explored by C. West et al. (2018). This study is significant in understanding the chromatographic applications of pyridine derivatives, including this compound (West et al., 2018).

Photophysical Properties in Ruthenium Complexes

Research on the synthesis and photophysical properties of mono(2,2',2''-terpyridine) complexes of Ruthenium(II) by B. Coe et al. (1995) highlighted the role of 4-ethylpyridine in these complexes. The study provided insights into the emission, absorption, and electrochemical properties influenced by 4-ethylpyridine (Coe et al., 1995).

Microwave-Assisted Synthesis in Organic Chemistry

S. Mundra and R. Mahesh (2016) utilized pyridine for the microwave-assisted synthesis of ethyl 3-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, illustrating the application of pyridine-based compounds in organic synthesis (Mundra & Mahesh, 2016).

Safety and Hazards

3-Ethylpyridine is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces .

Biochemical Analysis

Biochemical Properties

3-Ethylpyridine interacts with various biomolecules in biochemical reactions. It has been found to interact with enzymes involved in the degradation of pyridine derivatives . The presence of the ring nitrogen in this compound defines its reactivity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to alter the growth and survival of cultured mammalian cells . In these studies, this compound was found to inhibit cell proliferation and induce cell death at certain concentrations .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interactions with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with enzymes involved in its degradation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has a boiling point of 163-166 °C and a density of 0.954 g/mL at 25 °C . Information on its long-term effects on cellular function in in vitro or in vivo studies is limited.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is degraded by certain bacteria, such as Gordonia nitida, through a pathway involving C2–C3 ring cleavage .

Transport and Distribution

Due to its higher water solubility compared to homocyclic analogs, it is likely to seep through soil layers and be transported to groundwater .

properties

IUPAC Name

3-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-2-7-4-3-5-8-6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEIKQPHQINPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060212
Record name 3-Ethylpyridine
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Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to brownish liquid; Tobacco aroma
Record name 3-Ethylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029734
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Ethylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1314/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

166.00 °C. @ 762.00 mm Hg
Record name 3-Ethylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

370 mg/mL at 196 °C, Soluble in ether; Slightly soluble in water, Soluble (in ethanol)
Record name 3-Ethylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029734
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Ethylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1314/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.951-0.957
Record name 3-Ethylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1314/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

536-78-7
Record name 3-Ethylpyridine
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Record name 3-Ethylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-ethyl-
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Record name 3-Ethylpyridine
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Record name 3-ethylpyridine
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Record name 3-ETHYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Ethylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-76.9 °C
Record name 3-Ethylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In said first reaction scheme, we have found that 5-ethyl-1-phenyl-2-(1H)-pyridone can be made from 3-ethyl pyridine (available from Sigma-Aldrich Corporation, St. Louis, Mo.) which is reacted with NaNH2 in presence of a small amount of oleic acid as a catalyst to speed up the reaction. A general reaction scheme for obtaining 2-amino-5-ethyl pyridine isomer from 3-ethylpyridine is provided in U.S. Pat. No. 5,003,069 to McGill et al, “Chichibabin Reaction,” at Example 12. U.S. Pat. No. 5,003,069 is herein incorporated by reference as if fully set forth herein. In this reaction 3-ethyl pyridine (I) is converted to 2-amino-5-ethylpyridine (II) as well as 2-amino-3-ethylpyridine(III).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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